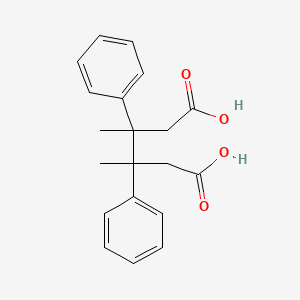![molecular formula C22H45ClN2S B14383925 1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 89949-46-2](/img/structure/B14383925.png)
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long hexadecylsulfanyl chain, imparts distinct physicochemical properties that make it valuable for specific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting ethylamine with glyoxal in the presence of an acid catalyst. This reaction forms the imidazole ring.
Introduction of the Hexadecylsulfanyl Group: The hexadecylsulfanyl group is introduced by reacting the imidazole ring with hexadecylthiol in the presence of a base. This step forms the desired sulfanyl-substituted imidazole.
Quaternization: The final step involves quaternization of the imidazole ring with methyl chloride to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium ring can be reduced to form dihydroimidazole derivatives using reducing agents like sodium borohydride.
Substitution: The chloride ion can be substituted with other anions like bromide or iodide using halide exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride; typically carried out in an alcoholic solvent at low temperatures.
Substitution: Sodium bromide or sodium iodide; typically carried out in an aqueous medium at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Bromide or iodide salts of the imidazolium compound.
科学的研究の応用
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used as a surfactant in the formulation of detergents and emulsifiers.
作用機序
The mechanism of action of 1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes and proteins. The long hexadecylsulfanyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium core can interact with protein active sites, inhibiting enzyme activity and affecting cellular processes.
類似化合物との比較
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazolium salts, such as:
1-Ethyl-3-methylimidazolium chloride: Lacks the hexadecylsulfanyl group, resulting in different physicochemical properties and applications.
1-Butyl-3-methylimidazolium chloride: Contains a butyl group instead of the hexadecylsulfanyl group, leading to different solubility and reactivity.
1-Hexyl-3-methylimidazolium chloride: Contains a hexyl group, offering intermediate properties between the ethyl and hexadecyl derivatives.
The uniqueness of this compound lies in its long hexadecylsulfanyl chain, which imparts distinct properties such as enhanced hydrophobicity and membrane-disrupting ability, making it valuable for specific applications in chemistry, biology, and industry.
特性
CAS番号 |
89949-46-2 |
|---|---|
分子式 |
C22H45ClN2S |
分子量 |
405.1 g/mol |
IUPAC名 |
1-ethyl-3-(hexadecylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C22H44N2S.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-22-24-19-18-23(4-2)21-24;/h18-19H,3-17,20-22H2,1-2H3;1H |
InChIキー |
LCJRHOOLODEXOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCSCN1C[NH+](C=C1)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)



![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)

![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)

